N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyanocyclohexyl group, a nitrophenyl group, and a methyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide typically involves the following steps:
Formation of the cyanocyclohexyl group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced through a nitration reaction of a suitable phenyl precursor.
Acetamide formation: The final step involves the reaction of the cyanocyclohexyl and nitrophenyl intermediates with acetic anhydride in the presence of a base such as pyridine to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanocyclohexyl and nitrophenyl groups may play a role in binding to the target site, while the acetamide group may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide: can be compared with other acetamide derivatives such as N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenyl)acetamide and N-(1-cyanocyclohexyl)-N-methyl-2-(2-chlorophenyl)acetamide.
Uniqueness
- The presence of the nitrophenyl group in the 2-position may confer unique electronic and steric properties, influencing the compound’s reactivity and interactions.
- The cyanocyclohexyl group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-18(16(12-17)9-5-2-6-10-16)15(20)11-13-7-3-4-8-14(13)19(21)22/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLMWRSJEWDZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1[N+](=O)[O-])C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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